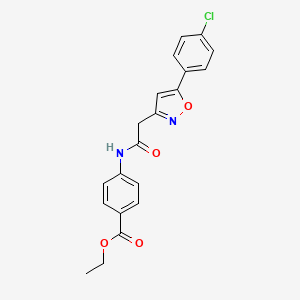

Ethyl 4-(2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O4/c1-2-26-20(25)14-5-9-16(10-6-14)22-19(24)12-17-11-18(27-23-17)13-3-7-15(21)8-4-13/h3-11H,2,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYQIPPPTRGIQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that isoxazole derivatives, which include this compound, have a wide spectrum of biological activities. They have been found to bind with high affinity to multiple receptors, which could suggest a multi-target mode of action.

Mode of Action

Isoxazole derivatives are known to interact with their targets, leading to various biological responses. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Isoxazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a variety of biochemical pathways, with downstream effects that contribute to its therapeutic potential.

Result of Action

Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects.

Biological Activity

Ethyl 4-(2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamido)benzoate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article presents a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C20H17ClN2O4

- Molecular Weight : 384.82 g/mol

- IUPAC Name : Ethyl 4-[[2-[5-(4-chlorophenyl)-1,2-isoxazol-3-yl]acetyl]amino]benzoate

The compound features an isoxazole ring, which is known for its biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound demonstrated a dose-dependent response, with lower MIC values indicating higher potency against these pathogens. The presence of the chlorophenyl group in the structure is believed to enhance its interaction with bacterial cell membranes, leading to increased antimicrobial efficacy .

Anticancer Activity

In vitro studies have shown that this compound possesses significant anticancer properties. The compound was tested against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human Leukemia Cells (CEM) | 0.13 ± 0.06 |

| Ehrlich’s Ascites Carcinoma (EAC) | 0.25 ± 0.05 |

| Dalton’s Lymphoma Ascites (DLA) | 0.30 ± 0.04 |

The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer models, suggesting potential for further development as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using a carrageenan-induced rat paw edema model. The results indicated a percentage inhibition of inflammation comparable to standard anti-inflammatory drugs:

| Treatment | Inhibition (%) |

|---|---|

| Ethyl Compound | 48% |

| Indomethacin (Standard) | 50% |

These findings support the hypothesis that the compound may inhibit cyclooxygenase enzymes, thereby reducing inflammatory responses .

The mechanism of action for this compound likely involves multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Cell Membrane Interaction : Its isoxazole structure facilitates interaction with cellular membranes, enhancing its antimicrobial effects.

- DNA Binding : Similar compounds have shown the ability to bind DNA, which could contribute to its anticancer properties .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- A study published in MDPI highlighted the synthesis of various isoxazole derivatives and their biological evaluations, noting that modifications to the isoxazole moiety significantly influenced activity profiles against microbial and cancerous cells .

- Another research effort focused on conjugating isoxazole derivatives with amino acids, which resulted in enhanced cytotoxicity against leukemia cells, indicating potential for therapeutic applications in oncology .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s closest analogs include derivatives with benzoate esters, isoxazole/isoxazoline rings, and halogenated aryl groups. Key comparisons are summarized below:

Physicochemical Properties

Functional Group Impact on Bioactivity (Inferred)

- Acetamido Linker: May facilitate hydrogen bonding with biological targets, unlike the ethoxy linker in I-6473 or amino linker in I-6273 .

- Chlorophenyl vs. Methylisoxazole : Chlorine’s electron-withdrawing effect could modulate electronic properties and metabolic stability compared to methyl-substituted analogs .

Q & A

Q. What are the common synthetic routes for Ethyl 4-(2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamido)benzoate, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves three key steps:

Isoxazole Ring Formation : Cyclocondensation of 4-chlorophenyl-substituted precursors (e.g., nitriles or alkynes) with hydroxylamine derivatives under reflux in ethanol or acetic acid. For example, hydroxylamine hydrochloride and potassium carbonate in ethanol at reflux for 5 hours yield the isoxazole core .

Acetamido Linker Introduction : Coupling the isoxazole-acetic acid derivative (e.g., [5-(4-chlorophenyl)isoxazol-3-yl]acetic acid, CAS 24146-84-7) with 4-aminobenzoate esters using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Esterification : Ethyl ester formation via reaction of the benzoic acid intermediate with ethanol under acidic catalysis.

Q. Optimization Strategies :

- Yield Improvement : Use anhydrous solvents (e.g., absolute ethanol) and controlled stoichiometry (e.g., 1:1 molar ratio of reactants). Evidence shows yields of 70–80% are achievable with 5–10-hour reflux and ammonium acetate as a catalyst .

- Purity Control : Crystallization from ethanol or ethanol/water mixtures reduces impurities. For example, white solids with >97% purity are obtained via recrystallization .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

- IR Spectroscopy : Identify carbonyl stretches (C=O) from the benzoate ester (~1715 cm⁻¹) and acetamido group (~1679 cm⁻¹). Isoxazole C=N and C-O stretches appear at 1606–1617 cm⁻¹ .

- ¹H-NMR : Key signals include:

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 348 for similar isoxazole derivatives) and fragmentation patterns (e.g., loss of CO₂ from the ester group) confirm the structure .

- Elemental Analysis : Validate C, H, N, and Cl content (e.g., C 56.97–66.76%, Cl 11.57–11.62%) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its biological activity?

Methodological Answer:

- Structural Modifications :

- Isoxazole Substituents : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to test effects on target binding. Evidence shows 4-phenoxyphenyl groups improve ACC inhibition .

- Acetamido Linker : Introduce methyl or benzyl groups to the nitrogen to assess steric effects. For example, urea derivatives (e.g., compound 6n) showed enhanced activity in docking studies .

- Biological Assays :

- Enzyme Inhibition : Test ACC inhibition using enzymatic assays (IC₅₀ values). Compounds with cLogP ~3.5–4.0 exhibit optimal membrane permeability .

- Molecular Docking : Use Surflex docking (ChemDiv) to predict binding modes with ACC. Focus on hydrogen bonding with catalytic domains (e.g., interactions with Ser79 and Arg96) .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

Methodological Answer:

- Standardized Assay Conditions :

- Data Normalization :

- Meta-Analysis :

Q. How can researchers address solubility challenges during in vitro or in vivo studies of this compound?

Methodological Answer:

- Salt Formation : Utilize the compound’s pKa (~3.79) to prepare sodium or potassium salts for improved aqueous solubility .

- Co-Solvent Systems : Use PEG-400 or cyclodextrins in PBS (pH 7.4) to enhance solubility without precipitation .

- Prodrug Approach : Convert the ethyl ester to a water-soluble phosphate ester, which hydrolyzes in vivo to the active form .

Q. What computational methods are effective for predicting the metabolic stability of this compound?

Methodological Answer:

- In Silico Tools :

- Experimental Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.